5-(Ethylsulfonyl)pyrimidin-4-amine
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Overview
Description
5-(Ethylsulfonyl)pyrimidin-4-amine is a heterocyclic compound that contains a pyrimidine ring substituted with an ethylsulfonyl group at the 5-position and an amino group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylsulfonyl)pyrimidin-4-amine typically involves the introduction of the ethylsulfonyl group to a pyrimidine precursor. One common method involves the reaction of 4-aminopyrimidine with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Ethylsulfonyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
5-(Ethylsulfonyl)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5-(Ethylsulfonyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfonyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with key residues .
Comparison with Similar Compounds
Similar Compounds
5-(Methylsulfonyl)pyrimidin-4-amine: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
5-(Phenylsulfonyl)pyrimidin-4-amine: Contains a phenylsulfonyl group, offering different steric and electronic properties.
4-Amino-5-(trifluoromethylsulfonyl)pyrimidine: Features a trifluoromethylsulfonyl group, which significantly alters its reactivity and biological activity.
Uniqueness
5-(Ethylsulfonyl)pyrimidin-4-amine is unique due to the specific combination of the ethylsulfonyl and amino groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C6H9N3O2S |
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Molecular Weight |
187.22 g/mol |
IUPAC Name |
5-ethylsulfonylpyrimidin-4-amine |
InChI |
InChI=1S/C6H9N3O2S/c1-2-12(10,11)5-3-8-4-9-6(5)7/h3-4H,2H2,1H3,(H2,7,8,9) |
InChI Key |
DGUYGPVXCSIGKV-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CN=CN=C1N |
Origin of Product |
United States |
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